molecular formula C12H17N B139579 (S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline CAS No. 152971-88-5

(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B139579
M. Wt: 175.27 g/mol
InChI Key: ZGSAVXFMPOZYTJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline, also known as (S)-THIQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized through various methods and has shown to have significant biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (S)-THIQ is not fully understood, but it has been shown to interact with various receptors in the body, including dopamine receptors, sigma receptors, and N-methyl-D-aspartate (NMDA) receptors. (S)-THIQ has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.

Biochemical And Physiological Effects

(S)-THIQ has shown significant biochemical and physiological effects in various scientific research areas. It has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-THIQ in lab experiments is its potential therapeutic applications in various scientific research areas. It has shown significant biochemical and physiological effects, making it a promising compound for further research. However, one limitation of using (S)-THIQ in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, (S)-THIQ is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for (S)-THIQ research. One direction is to further investigate its potential as a treatment for Parkinson's disease and drug addiction. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as a chiral ligand in asymmetric catalysis. Finally, more research is needed to understand the potential toxicity of (S)-THIQ and to develop safer derivatives of the compound.

Synthesis Methods

(S)-THIQ can be synthesized through various methods, including the Pictet-Spengler reaction, asymmetric hydrogenation, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. Asymmetric hydrogenation involves the reduction of a prochiral tetrahydroisoquinoline derivative with a chiral catalyst to form the (S)-enantiomer. The Mannich reaction involves the condensation of an amine, aldehyde, and ketone to form the tetrahydroisoquinoline ring.

Scientific Research Applications

(S)-THIQ has shown potential therapeutic applications in various scientific research areas. It has been studied for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and drug addiction. It has also been studied for its effects on cancer cells, including its potential as an anticancer agent. Additionally, (S)-THIQ has been studied for its potential as a chiral ligand in asymmetric catalysis.

properties

CAS RN

152971-88-5

Product Name

(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m0/s1

InChI Key

ZGSAVXFMPOZYTJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@H]1C2=CC=CC=C2CCN1

SMILES

CC(C)C1C2=CC=CC=C2CCN1

Canonical SMILES

CC(C)C1C2=CC=CC=C2CCN1

Origin of Product

United States

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